molecular formula C17H19NO4S B5058279 ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate

ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate

Cat. No.: B5058279
M. Wt: 333.4 g/mol
InChI Key: ZAXMIZOQOMKVMD-UHFFFAOYSA-N
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Description

Ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate is a compound that belongs to the class of N-benzenesulfonyl amino acid esters. These compounds are known for their pharmacological and biological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antithrombin properties . The structure of this compound consists of an ethyl ester group attached to an amino acid derivative, which is further substituted with a benzenesulfonyl group and a 2-methylanilino group.

Preparation Methods

The synthesis of ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate can be achieved through a one-pot approach. This method involves the reaction of 4-bromobenzenethiol with amino acid esters under mild conditions. The reaction typically takes place in the presence of a base, such as triethylamine, and proceeds in a short time (9-14 minutes) with excellent yields (90-95%) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the desired pharmacological effects .

Comparison with Similar Compounds

Ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate can be compared with other N-benzenesulfonyl amino acid esters, such as:

Properties

IUPAC Name

ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-22-17(19)13-18(16-12-8-7-9-14(16)2)23(20,21)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXMIZOQOMKVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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